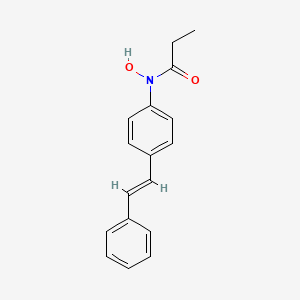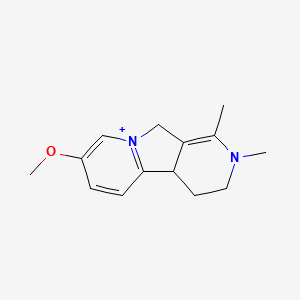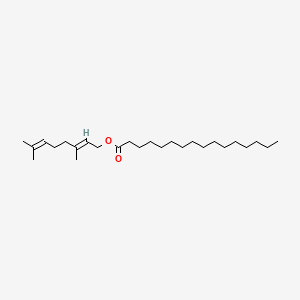
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, también conocido como éster geranilo de ácido palmítico, es un éster formado por ácido hexadecanoico (ácido palmítico) y geraniol. Este compuesto es parte de la familia de los ésteres, que son compuestos orgánicos derivados de ácidos carboxílicos y alcoholes. Los ésteres son conocidos por sus agradables fragancias y se utilizan ampliamente en las industrias del sabor y la fragancia.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, generalmente implica la esterificación de ácido hexadecanoico con geraniol. Esta reacción puede ser catalizada por ácidos como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto éster .
Métodos de producción industrial
En un entorno industrial, la producción de este éster se puede escalar utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. El uso de catalizadores ácidos sólidos, como las resinas de intercambio iónico, también se puede emplear para facilitar el proceso de esterificación .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, puede sufrir diversas reacciones químicas, que incluyen:
Transesterificación: El éster puede sufrir reacciones de transesterificación con otros alcoholes para formar diferentes ésteres.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas con agua.
Reducción: Hidruro de litio y aluminio u otros agentes reductores fuertes.
Transesterificación: Alcoholes y catalizadores ácidos o básicos.
Productos principales
Hidrólisis: Ácido hexadecanoico y geraniol.
Reducción: Hexadecanol y geraniol.
Transesterificación: Nuevos ésteres dependiendo del alcohol utilizado.
Aplicaciones Científicas De Investigación
El ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo mediante el cual el ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, ejerce sus efectos implica su interacción con las membranas celulares. El éster puede integrarse en bicapas lipídicas, mejorando la estabilidad de la membrana y reduciendo el estrés oxidativo . Además, sus propiedades antioxidantes se atribuyen a su capacidad de eliminar radicales libres y reducir la peroxidación lipídica .
Comparación Con Compuestos Similares
El ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, se puede comparar con otros ésteres similares:
Ácido hexadecanoico, éster etílico:
Ácido hexadecanoico, éster 2-metilpropílico:
Singularidad
La singularidad del ácido hexadecanoico, éster (2E)-3,7-dimetil-2,6-octadienílico, radica en su combinación de ácido hexadecanoico y geraniol, que imparte tanto estabilidad como una agradable fragancia, lo que lo hace valioso tanto en la investigación científica como en las aplicaciones industriales.
Propiedades
Número CAS |
3681-73-0 |
|---|---|
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] hexadecanoate |
InChI |
InChI=1S/C26H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(27)28-23-22-25(4)20-18-19-24(2)3/h19,22H,5-18,20-21,23H2,1-4H3/b25-22+ |
Clave InChI |
CRFQQFDSKWNZIZ-YYDJUVGSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


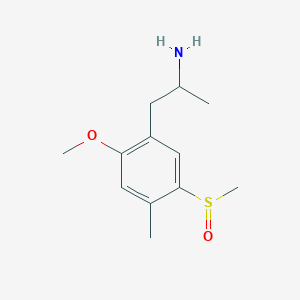
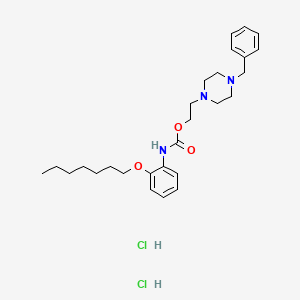
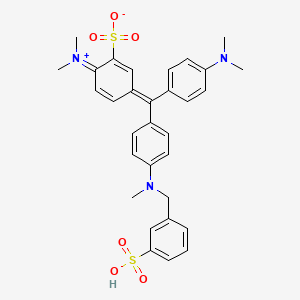


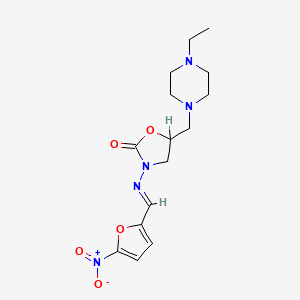

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

